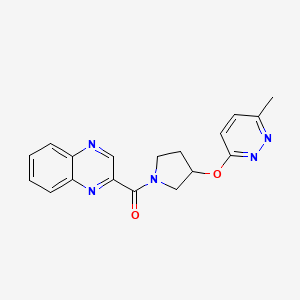

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Description

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone features a pyrrolidine ring substituted at the 3-position with a 6-methylpyridazine moiety via an ether linkage. The methanone group bridges the pyrrolidine nitrogen to a quinoxalin-2-yl aromatic system. This structure combines two heterocyclic systems (pyridazine and quinoxaline), which are known for their pharmacological relevance, particularly in antimicrobial and central nervous system (CNS) targeting applications .

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-6-7-17(22-21-12)25-13-8-9-23(11-13)18(24)16-10-19-14-4-2-3-5-15(14)20-16/h2-7,10,13H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBQKEUISVKESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from cyclic or acyclic precursors. The quinoxaline moiety is then introduced through a series of condensation reactions. The final step involves the attachment of the methylpyridazine group via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the quinoxaline moiety, potentially altering the compound’s pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the pyrrolidine and methylpyridazine groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of substituted pyrrolidine and methylpyridazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone exhibit promising anticancer properties. For instance, quinoxaline derivatives have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A notable case study involved a quinoxaline derivative that demonstrated a significant reduction in tumor size in xenograft models, suggesting that this compound could be a candidate for further development as an anticancer agent .

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Quinoxaline derivative | Breast cancer | Induction of apoptosis | |

| Pyrrolidine analogs | Lung cancer | Cell cycle arrest |

Antimicrobial Properties

Compounds containing pyrrolidine and pyridazine rings have shown antibacterial and antifungal activities. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of multidrug-resistant bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Mechanistic Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacological potential. Techniques such as molecular docking studies and binding affinity assays can provide insights into how this compound interacts at the molecular level.

Molecular Docking Studies

Molecular docking simulations have indicated that the compound binds effectively to various targets, including enzymes involved in cancer metabolism and bacterial resistance mechanisms. These studies help predict the efficacy of the compound as a therapeutic agent and guide further modifications for enhanced activity .

Mechanism of Action

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally or functionally related to the target molecule:

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Structure: Pyrrolidinone core (ketone at position 2) with quinoxalin-2-yl at position 3.

- Key Differences: Lacks the pyridazine-oxy substituent. Contains a ketone (pyrrolidin-2-one) instead of a methanone bridge.

- Activity : Exhibits antimicrobial properties, with docking studies suggesting interactions with bacterial enzymes .

(3R)-3-Methylpiperidin-1-ylmethanone

- Structure: Piperidine ring (R-configuration at position 3) linked to quinoxalin-6-yl via methanone.

- Key Differences: Piperidine vs. pyrrolidine ring (6-membered vs. 5-membered). Quinoxalin-6-yl substitution (vs. quinoxalin-2-yl in the target compound).

- Implications: The 6-position quinoxaline substitution may alter electronic properties and target binding compared to 2-substituted derivatives .

Roche’s Orexin Antagonists (e.g., {(S)-3-[(6-Fluoro-benzothiazol-2-ylamino)-methyl]-pyrrolidin-1-yl}-(5-phenyl-isoxazol-4-yl)-methanone)

- Structure: Pyrrolidine linked to benzothiazole/isoxazole via methanone; some variants include quinoxalin-2-yl.

- Key Differences :

- Substituted benzothiazole/isoxazole instead of pyridazine-oxy.

- Designed as orexin receptor antagonists for sleep disorders.

Comparative Analysis Table

| Compound Name | Core Structure | Substituents | Biological Activity/Application | Key References |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | 6-Methylpyridazin-3-yl-oxy, Quinoxalin-2-yl | Potential antimicrobial/CNS applications (predicted) | - |

| 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one | Pyrrolidinone | Quinoxalin-2-yl | Antimicrobial activity | |

| (3R)-3-Methylpiperidin-1-ylmethanone | Piperidine | Quinoxalin-6-yl | Structural data available | |

| Roche’s Orexin Antagonists | Pyrrolidine | Benzothiazole/Isoxazole, Quinoxalin-2-yl | Orexin receptor antagonism (sleep disorders) |

Biological Activity

The compound (3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure, which incorporates multiple heterocycles. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features:

- Pyrrolidine ring : Known for its role in various biological activities.

- Pyridazine moiety : Often associated with antimicrobial properties.

- Quinoxaline structure : Recognized for its anticancer and anti-inflammatory potential.

The presence of these functional groups suggests a multifaceted mechanism of action, enhancing its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, pyrrolidine derivatives have been shown to inhibit the growth of various bacteria and fungi. A study on pyrrolidine alkaloids found that certain derivatives displayed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Quinoxaline derivatives have been extensively studied for their anticancer properties. Preliminary findings suggest that the compound may induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis. For example, quinoxaline-based compounds have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

- DNA Interaction : The structure may allow it to intercalate into DNA, disrupting replication in cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a recent study, a related quinoxaline derivative was tested on various cancer cell lines, showing significant cytotoxic effects with IC50 values ranging from 0.8 to 5 μM across different models. The mechanism involved increased expression of apoptotic markers like caspase-3, indicating a potential pathway through which the compound exerts its effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone to achieve high purity and yield?

- Methodological Answer: Synthesis optimization requires stepwise reaction planning. Begin with the formation of the quinoxaline core via cyclocondensation of o-phenylenediamine derivatives, followed by functionalization with a pyrrolidine-piperidine intermediate. Key steps include:

- Coupling Reactions: Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to attach the pyrrolidine-oxypyridazine moiety to the quinoxaline scaffold .

- Reaction Conditions: Control temperature (60–80°C) and solvent polarity (e.g., dimethylformamide) to minimize side reactions .

- Purification: Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving stereochemistry at the pyrrolidine ring .

- NMR Spectroscopy: 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments and coupling patterns, especially for the quinoxaline and pyridazine moieties .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the pyrrolidine-oxy linkage .

- Emergency Response: For spills, use absorbent materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate solution. For inhalation exposure, administer oxygen and seek medical evaluation .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound to guide pharmacological development?

- Methodological Answer:

- Analog Synthesis: Systematically modify functional groups (e.g., methyl on pyridazine, substituents on quinoxaline) and evaluate changes in bioactivity .

- Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to identify critical structural motifs .

- Computational Docking: Use AutoDock Vina to predict binding interactions with protein targets (e.g., PARP-1), focusing on hydrogen bonding with the quinoxaline nitrogen atoms .

Q. What computational chemistry approaches are recommended to predict the binding modes and pharmacokinetic properties of this compound?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) using GROMACS to assess stability over 100 ns trajectories .

- ADMET Prediction: Use SwissADME to calculate logP (target: 2–3), topological polar surface area (<140 Ų), and cytochrome P450 inhibition profiles .

- QM/MM Calculations: Apply Gaussian 16 to optimize transition states for reactive intermediates (e.g., nucleophilic attack on the methanone group) .

Q. How can contradictions in experimental data regarding the compound’s reactivity or biological activity be resolved?

- Methodological Answer:

- Data Triangulation: Cross-validate NMR and X-ray results with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) to resolve stereochemical ambiguities .

- Dose-Response Curves: Replicate bioassays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability in IC50 measurements .

- Meta-Analysis: Compare kinetic data (e.g., kcat/KM for enzyme inhibition) across multiple studies to identify outliers and refine mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.